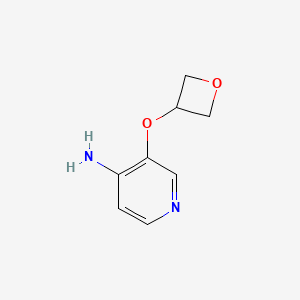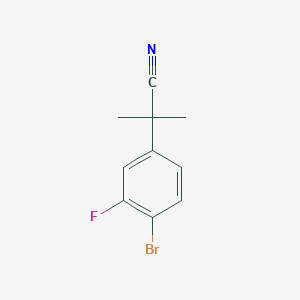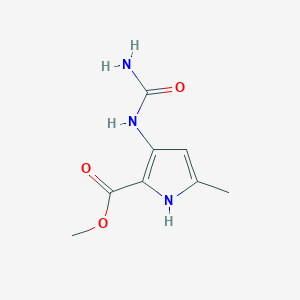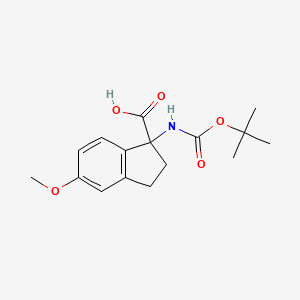![molecular formula C15H11F2N3OS B12500230 2-[(3-cyanopyridin-2-yl)sulfanyl]-N-(2,4-difluorobenzyl)acetamide](/img/structure/B12500230.png)
2-[(3-cyanopyridin-2-yl)sulfanyl]-N-(2,4-difluorobenzyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3-cyanopyridin-2-yl)sulfanyl]-N-[(2,4-difluorophenyl)methyl]acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyanopyridine moiety linked to a difluorophenyl group through a sulfanyl bridge, making it a versatile molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-cyanopyridin-2-yl)sulfanyl]-N-[(2,4-difluorophenyl)methyl]acetamide typically involves a multi-step process. One common route starts with the preparation of the cyanopyridine derivative, which is then reacted with a thiol compound to introduce the sulfanyl group. The final step involves the acylation of the intermediate with 2,4-difluorobenzyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(3-cyanopyridin-2-yl)sulfanyl]-N-[(2,4-difluorophenyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles under appropriate conditions can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-[(3-cyanopyridin-2-yl)sulfanyl]-N-[(2,4-difluorophenyl)methyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-[(3-cyanopyridin-2-yl)sulfanyl]-N-[(2,4-difluorophenyl)methyl]acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **2-[(3-cyanopyridin-2-yl)sulfanyl]-N-[(2,4-dichlorophenyl)methyl]acetamide
- **2-[(3-cyanopyridin-2-yl)sulfanyl]-N-[(2,4-dimethylphenyl)methyl]acetamide
Uniqueness
2-[(3-cyanopyridin-2-yl)sulfanyl]-N-[(2,4-difluorophenyl)methyl]acetamide is unique due to the presence of the difluorophenyl group, which can impart distinct electronic and steric properties. This can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds with different substituents.
Eigenschaften
Molekularformel |
C15H11F2N3OS |
|---|---|
Molekulargewicht |
319.3 g/mol |
IUPAC-Name |
2-(3-cyanopyridin-2-yl)sulfanyl-N-[(2,4-difluorophenyl)methyl]acetamide |
InChI |
InChI=1S/C15H11F2N3OS/c16-12-4-3-11(13(17)6-12)8-20-14(21)9-22-15-10(7-18)2-1-5-19-15/h1-6H,8-9H2,(H,20,21) |
InChI-Schlüssel |
VQUZZWCEIIDOCF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(N=C1)SCC(=O)NCC2=C(C=C(C=C2)F)F)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 5-{[(4-chloro-3-nitrophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12500156.png)
![[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl 3,5-difluorobenzoate](/img/structure/B12500163.png)
![ethyl 2-[({[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12500172.png)


![4,4'-[(Furan-2-yl)methylene]bis(5-methyl-2,4-dihydro-3H-pyrazol-3-one)](/img/structure/B12500193.png)
![4-({2-[(E)-(pyridin-3-ylimino)methyl]phenoxy}methyl)benzoic acid](/img/structure/B12500200.png)
![2-Tert-butyl-1,2-dihydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B12500204.png)

![5-(3-chloro-4-methylphenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B12500215.png)



![N-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12500263.png)
